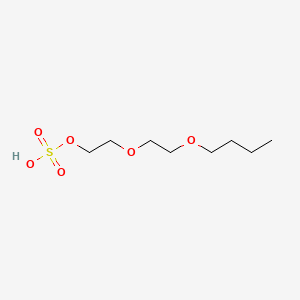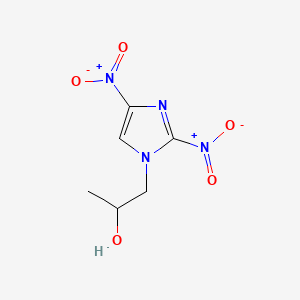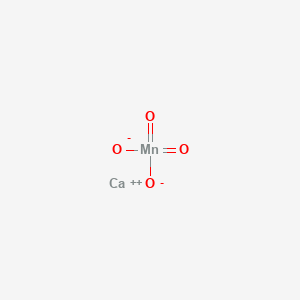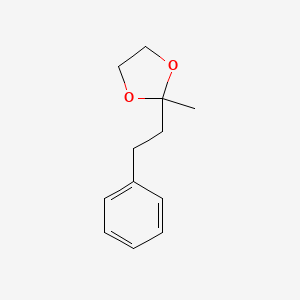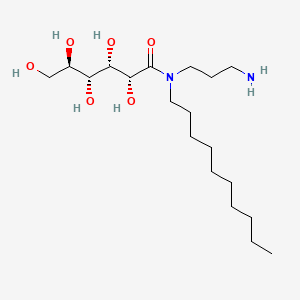
N-(3-Aminopropyl)-N-decyl-D-gluconamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Aminopropyl)-N-decyl-D-gluconamide is an organic compound that belongs to the class of amides It is characterized by the presence of an aminopropyl group and a decyl chain attached to a D-gluconamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-N-decyl-D-gluconamide typically involves the reaction of D-gluconic acid with decylamine and 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of D-gluconic acid: D-gluconic acid is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an intermediate.
Addition of Decylamine: Decylamine is added to the reaction mixture, leading to the formation of an amide bond.
Introduction of 3-Aminopropylamine: 3-Aminopropylamine is then introduced to the reaction mixture, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-(3-Aminopropyl)-N-decyl-D-gluconamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of primary or secondary amines.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
科学的研究の応用
N-(3-Aminopropyl)-N-decyl-D-gluconamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and as a reagent in enzyme assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of N-(3-Aminopropyl)-N-decyl-D-gluconamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cell membranes, affecting their permeability and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
N-(3-Aminopropyl)-N-decyl-D-gluconamide can be compared with other similar compounds such as:
N-(3-Aminopropyl)-N-dodecyl-1,3-propanediamine: Similar in structure but with a different alkyl chain length.
N-(3-Aminopropyl)-methacrylamide: Contains a methacrylamide group instead of a gluconamide backbone.
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: Another related compound with a different alkyl chain and functional groups.
特性
CAS番号 |
93840-55-2 |
|---|---|
分子式 |
C19H40N2O6 |
分子量 |
392.5 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-N-(3-aminopropyl)-N-decyl-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C19H40N2O6/c1-2-3-4-5-6-7-8-9-12-21(13-10-11-20)19(27)18(26)17(25)16(24)15(23)14-22/h15-18,22-26H,2-14,20H2,1H3/t15-,16-,17+,18-/m1/s1 |
InChIキー |
QXICZCCFBIIBQH-ZJPYXAASSA-N |
異性体SMILES |
CCCCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
CCCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


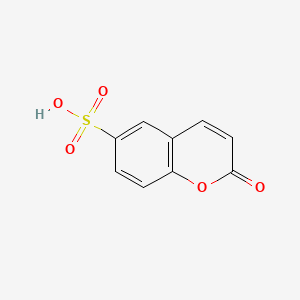
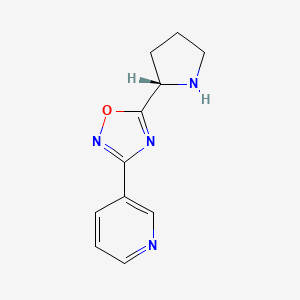
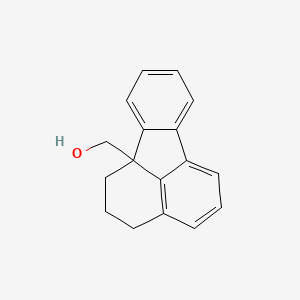
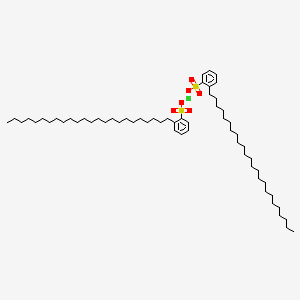

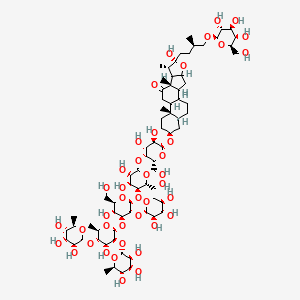
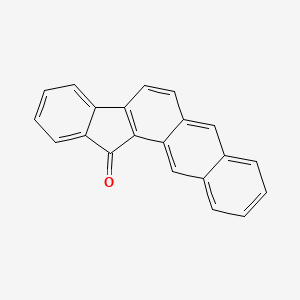
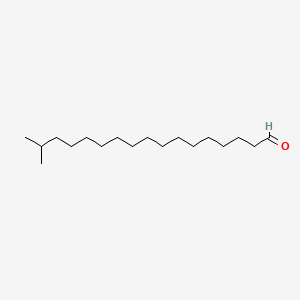
![3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15175687.png)
